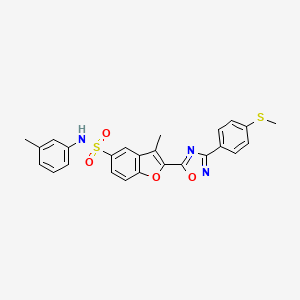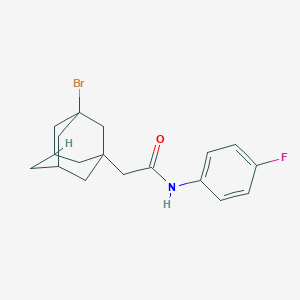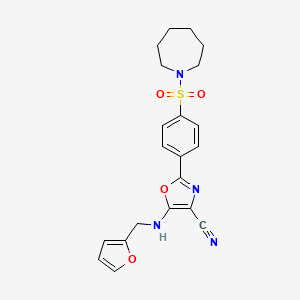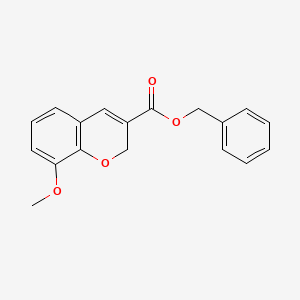
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological applications. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine involves the inhibition of specific enzymes, leading to altered physiological processes. For example, inhibition of FAAH leads to increased levels of endocannabinoids, which are known to have anti-inflammatory and neuroprotective effects. Inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol (2-AG), which is involved in pain and inflammation regulation. Inhibition of LAL leads to increased levels of cholesterol esters, which are involved in lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine are dependent on the specific enzyme being inhibited. Inhibition of FAAH leads to increased levels of endocannabinoids, which have been shown to have anti-inflammatory and neuroprotective effects. Inhibition of MAGL leads to increased levels of 2-AG, which is involved in pain and inflammation regulation. Inhibition of LAL leads to increased levels of cholesterol esters, which are involved in lipid metabolism. These effects have been studied extensively in vitro and in vivo and have shown promising results for potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine in lab experiments is its potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity and increasing the specificity of the effects observed. However, a limitation of using this compound is its potential for off-target effects, leading to unintended consequences in the experimental system. Careful consideration and control of experimental conditions are necessary to ensure accurate and reliable results.
Direcciones Futuras
For research could include investigating the compound's effects on other enzymes and physiological processes, exploring its potential for therapeutic applications in various diseases, and optimizing its synthesis method for increased yield and purity. Additionally, further research is needed to fully understand the compound's mechanism of action and potential limitations for experimental use.
Métodos De Síntesis
The synthesis of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine involves the reaction of 3-(methoxymethyl)morpholine with 5-fluoropyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sulfur trioxide to yield the final compound. This synthesis method has been reported in several scientific publications and has been optimized for maximum yield and purity.
Aplicaciones Científicas De Investigación
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine has been studied extensively for its potential biological and pharmacological applications. It has been shown to be a potent inhibitor of several enzymes, including but not limited to, fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and lysosomal acid lipase (LAL). These enzymes are involved in various physiological processes, including lipid metabolism, inflammation, and neuroprotection.
Propiedades
IUPAC Name |
4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O6S/c1-19-7-10-8-20-3-2-15(10)12(16)9-4-11(6-14-5-9)21-22(13,17)18/h4-6,10H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAWKSXCRXXJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)
![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)

![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)

![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)